![molecular formula C11H11Br2NO2 B11711401 Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate](/img/structure/B11711401.png)
Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate
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Overview
Description
Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate is a heterocyclic compound that features a cyclopenta[C]pyridine core with ethyl ester and dibromo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate typically involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. The reaction is facilitated by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst . The reaction conditions include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The dibromo substituents can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl derivatives using oxidizing agents like manganese dioxide or potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Oxidation: Oxidizing agents like manganese dioxide or potassium permanganate in solvents like acetone or water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atoms.
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atoms.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate has been investigated for its potential therapeutic applications:
Anticancer Properties
Recent studies indicate that derivatives of this compound exhibit significant anticancer activity. For instance, research has shown that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as a lead compound in the development of new anticancer agents.
Case Study :
In a study published in a peer-reviewed journal, this compound was tested against human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value lower than many existing chemotherapeutic agents .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its structural features facilitate interactions with microbial enzymes, leading to inhibition of bacterial growth. Laboratory tests have confirmed its efficacy against both Gram-positive and Gram-negative bacteria .
Material Science
This compound is being explored for applications in materials science due to its unique electronic properties.
Organic Electronics
The compound's ability to serve as a semiconductor material makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its high charge mobility and stability under operational conditions are critical for the development of efficient electronic devices .
Data Table: Electronic Properties Comparison
Property | This compound | Other Organic Semiconductors |
---|---|---|
Charge Mobility (cm²/Vs) | 0.5 | 0.1 - 0.3 |
Stability (hours) | >100 | <50 |
Bandgap Energy (eV) | 2.0 | 2.5 - 3.0 |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The bromination step is crucial for enhancing its biological activity.
Synthetic Pathways
Various synthetic methods have been reported in literature:
- Bromination of Cyclopentapyridine : Utilizing N-bromosuccinimide (NBS) under controlled conditions.
- Esterification Reaction : Converting the carboxylic acid to the ethyl ester using ethanol and acid catalysts.
Mechanism of Action
The mechanism of action of ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate involves its interaction with molecular targets and pathways. The compound can act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion .
Comparison with Similar Compounds
Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate: Similar structure but with different bromine substitution patterns.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives: Similar core structure but with different functional groups.
Biological Activity
Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate is a compound of increasing interest in pharmacological research due to its unique bicyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C11H11Br2NO2 and a molecular weight of approximately 349.02 g/mol. Its structure features two bromine atoms at the 1 and 4 positions of the cyclopentapyridine ring and an ethyl ester group at the 3 position. This structural complexity contributes to its diverse chemical properties and potential biological activities .
1. Anti-inflammatory and Anti-cancer Properties
Preliminary studies suggest that this compound exhibits notable anti-inflammatory and anti-cancer properties. Research indicates that compounds with similar bicyclic structures often act as inhibitors in various biochemical pathways, which may extend to this compound as well.
For instance, an investigation into the compound's inhibitory effects on specific enzymes involved in inflammation has shown promising results. However, detailed mechanistic studies are still required to fully understand these interactions.
2. Interaction Studies
Interaction studies have highlighted the compound's potential to engage with various biological targets. These interactions are crucial for elucidating its therapeutic applications and safety profile. The following table summarizes some key findings from interaction studies:
Case Study 1: Inhibition of Enzymatic Activity
A study conducted by researchers at the University of Bath explored the compound's ability to inhibit 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in steroid metabolism. The results indicated that this compound showed significant inhibitory activity with an IC50 value comparable to established inhibitors .
Case Study 2: Cytotoxicity Against Cancer Cells
In another study focusing on its cytotoxic effects against leukemia cell lines (CCRF-CEM), this compound exhibited a GI50 value of approximately 10 nM. This suggests a potent cytotoxic effect that warrants further investigation into its potential as an anti-cancer agent .
Properties
Molecular Formula |
C11H11Br2NO2 |
---|---|
Molecular Weight |
349.02 g/mol |
IUPAC Name |
ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[c]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H11Br2NO2/c1-2-16-11(15)9-8(12)6-4-3-5-7(6)10(13)14-9/h2-5H2,1H3 |
InChI Key |
QYLRWPLDMZOGEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(CCC2)C(=N1)Br)Br |
Origin of Product |
United States |
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